molecular formula C24H19BrN2O3 B12444421 2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide

Cat. No.: B12444421
M. Wt: 463.3 g/mol
InChI Key: XDAIXFMDZAXUDN-UHFFFAOYSA-N
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Description

N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of acylhydrazides. This compound is characterized by the presence of bromonaphthalene and naphthalene moieties, which are linked through an acetohydrazide bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of bromonaphthalene and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19BrN2O3

Molecular Weight

463.3 g/mol

IUPAC Name

N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-naphthalen-1-ylacetohydrazide

InChI

InChI=1S/C24H19BrN2O3/c25-24-20-11-4-2-7-17(20)12-13-21(24)30-15-23(29)27-26-22(28)14-18-9-5-8-16-6-1-3-10-19(16)18/h1-13H,14-15H2,(H,26,28)(H,27,29)

InChI Key

XDAIXFMDZAXUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br

Origin of Product

United States

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